2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
CAS No.: 626227-40-5
Cat. No.: VC21486587
Molecular Formula: C20H19F3N2S
Molecular Weight: 376.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626227-40-5 |
|---|---|
| Molecular Formula | C20H19F3N2S |
| Molecular Weight | 376.4g/mol |
| IUPAC Name | 2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H19F3N2S/c1-13-6-5-7-14(10-13)12-26-19-16(11-24)18(20(21,22)23)15-8-3-2-4-9-17(15)25-19/h5-7,10H,2-4,8-9,12H2,1H3 |
| Standard InChI Key | XNQQSTWDTWCEHH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F |
| Canonical SMILES | CC1=CC(=CC=C1)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F |
Introduction
2-[(3-methylphenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with a molecular formula of C20H19F3N2S and a molecular weight of 376.4 g/mol . This compound belongs to the class of cycloheptapyridines, which are known for their diverse pharmacological activities. The presence of a trifluoromethyl group and a methylsulfanyl moiety attached to a cycloheptapyridine ring system makes it an interesting candidate for various biological studies.
Synthesis and Preparation
While specific synthesis details for this compound are not widely available, compounds with similar structures often involve multi-step reactions that include the formation of the pyridine ring and the introduction of the trifluoromethyl and methylsulfanyl groups. Typically, such syntheses might involve the use of organometallic reagents and catalysts to facilitate the formation of complex ring systems .
Biological Activity and Potential Applications
Although specific biological activity data for this compound are not readily available, compounds with similar structures have shown potential in various pharmacological applications. The presence of a nitrile group and a trifluoromethyl group can contribute to biological activity by influencing the compound's ability to interact with enzymes or receptors . Further research would be needed to determine its specific biological effects.
Comparison with Related Compounds
A related compound, 2-[(3-methylbenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, has a similar structure but with a cyclopenta instead of a cyclohepta ring system . This compound has a molecular weight of 348.4 g/mol and shares some structural features with the compound of interest, such as the trifluoromethyl and methylsulfanyl groups .
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cycloheptapyridine Derivative | C20H19F3N2S | 376.4 |
| Cyclopentapyridine Derivative | C18H15F3N2S | 348.4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume